molecular formula C23H27NO4 B557866 N-Fmoc-8-aminooctanoic acid CAS No. 126631-93-4

N-Fmoc-8-aminooctanoic acid

Cat. No. B557866
M. Wt: 381,47 g/mole
InChI Key: QZQXRZXYWVQWAY-UHFFFAOYSA-N
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Description

N-Fmoc-8-aminooctanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .


Synthesis Analysis

N-Fmoc-8-aminooctanoic acid can be used as a PROTAC linker in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of N-Fmoc-8-aminooctanoic acid is C23H27NO4 . The exact mass is 381.19 and the molecular weight is 381.46 .


Chemical Reactions Analysis

The Fmoc group in N-Fmoc-8-aminooctanoic acid can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .


Physical And Chemical Properties Analysis

N-Fmoc-8-aminooctanoic acid is a white powder . It has a predicted boiling point of 597.7±33.0 °C and a predicted density of 1.174±0.06 g/cm3 . The pKa is predicted to be 4.77±0.10 .

Scientific Research Applications

Self-Assembly and Functional Material Fabrication

N-Fmoc-8-aminooctanoic acid and other Fmoc-modified amino acids have a significant role in the self-assembly and fabrication of functional materials. The hydrophobic and aromatic characteristics of the Fmoc group promote the association of building blocks, which can be utilized in various applications such as cell cultivation, bio-templating, drug delivery, catalysis, therapy, and antibacterial properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Solid Phase Peptide Synthesis

Fmoc amino acids, including N-Fmoc-8-aminooctanoic acid, are crucial in solid-phase peptide synthesis. The Fmoc methodology has evolved with various solid supports and linkages, allowing the synthesis of biologically active peptides and proteins. This method provides a versatile scheme for bioorganic chemistry (Fields & Noble, 2009).

Novel Fmoc Amino Acids with DNA Nucleobases

Synthesis of novel N-Fmoc α-amino acids carrying DNA nucleobases has been achieved, starting from L-glutamic acid. These amino acids are suitable for solid-phase peptide synthesis and have potential in the development of insecticidal peptides (Ciapetti, Soccolini, & Taddei, 1997).

Optical Property Modulation

The optical properties of the Fmoc group, a component of N-Fmoc-8-aminooctanoic acid, can be modulated through pH-dependent self-assembly. This property is significant for applications in fluorescence and UV-vis absorption, offering potential in materials science and nanotechnology (Tao, Yoskovitz, Adler-Abramovich, & Gazit, 2015).

Antibacterial and Antimicrobial Applications

Fmoc amino acids, including N-Fmoc-8-aminooctanoic acid, have shown potential in creating antibacterial hydrogelators. These hydrogelators, when functionalized with cationic amphiphiles, exhibit efficient antibacterial activity against various bacteria, making them valuable in medicinal chemistry and material science (Debnath, Shome, Das, & Das, 2010).

Safety And Hazards

N-Fmoc-8-aminooctanoic acid is classified as an irritant . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools .

Future Directions

N-Fmoc-8-aminooctanoic acid can be used as a PROTAC linker in the synthesis of PROTACs . This suggests that it could have potential applications in the development of new therapeutics.

Relevant Papers Unfortunately, I was unable to retrieve specific papers related to N-Fmoc-8-aminooctanoic acid .

properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQXRZXYWVQWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189813
Record name Monascorubramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-8-aminooctanoic acid

CAS RN

3627-51-8, 126631-93-4
Record name Monascorubramin
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Record name Monascorubramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid
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Record name MONASCAMINE
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Synthesis routes and methods

Procedure details

Fmoc-Asp-2-(4-methoxyphenyl)ethyl amide from B (8 mmoles) was coupled with Sasrin resin (7 g; 0.7 mmole OH/g resin) in N,N-dimethylformamide (DMF) (50 ml) with dicyclohexylcarbodiimide (8 mmoles) and 4-dimethylamino-pyridine (0.5 g). The reaction was carried out overnight after which the resin was washed with DMF (5 x 40 ml) and CH2Cl2 (2 x 20 ml). The substitution was found to be 0.326 mmole Asp/g resin by amino acid analysis.
Name
Fmoc-Asp 2-(4-methoxyphenyl)ethyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.326 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SM Mahalingam, H Chu, X Liu, CP Leamon… - Bioconjugate …, 2018 - ACS Publications
… The N-deacetylated ligand was then reacted with N-Fmoc-8-aminooctanoic acid (0.0636 g, 1 equiv) in the presence of DIPEA and HATU (0.0585 g, 1.1 equiv), and the resulting …
Number of citations: 21 pubs.acs.org
G ESTENNE‐BOUHTOU, K Kullander… - … Journal of Peptide …, 1996 - Wiley Online Library
… N-Fmoc-8-aminooctanoic acid (3'). Following the general procedure starting from 8-aminooctanoic acid (478 mg, 3 mmol), 3' was prepared in 60% yield (526 mg). Mp 121-122 "C. '…
Number of citations: 17 onlinelibrary.wiley.com

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